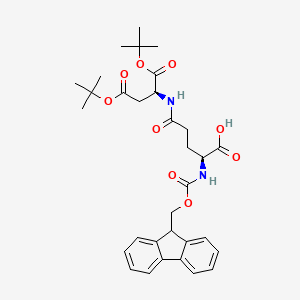

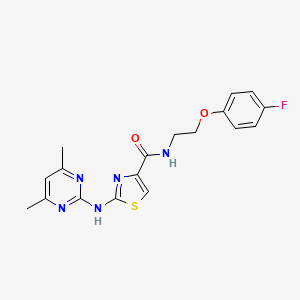

(E)-N'-(quinoxalin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(quinoxalin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide, also known as QTAH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives have been investigated for their corrosion inhibition properties. A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrated the relationship between the molecular structure of quinoxalines and their inhibition efficiency. Quantum chemical parameters were calculated, and the results were consistent with experimental data, highlighting the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).

Antimicrobial Activities

Quinoxaline derivatives have also shown significant antimicrobial activities. The synthesis and biological evaluation of some [1,2,4]Triazolo[4,3-a]quinoxaline derivatives as novel anticonvulsant agents revealed that the newly synthesized compounds exhibited promising anticonvulsant activities, indicating their potential in medicinal chemistry (Alswah et al., 2013). Additionally, microwave-assisted synthesis of quinoxaline-incorporated Schiff bases and their evaluation for antitubercular and anti-inflammatory activities demonstrated higher yields, less reaction time, and environmentally friendly processes compared to conventional heating methods, suggesting their potential in drug development (Achutha et al., 2013).

Synthesis of Novel Compounds

The versatility of quinoxaline derivatives in the synthesis of novel compounds with potential pharmacological activities has been explored. The synthesis of novel N-acylhydrazones and their C-N/N-N bond conformational characterization by NMR spectroscopy highlighted the potential of these compounds in developing therapeutic agents, with a focus on the structural interpretation to understand the duplication of peaks in their NMR spectra (Munir et al., 2021).

properties

IUPAC Name |

N-[(E)-quinoxalin-6-ylmethylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N4O2/c18-11-6-13(20)16(7-12(11)19)26-9-17(25)24-23-8-10-1-2-14-15(5-10)22-4-3-21-14/h1-8H,9H2,(H,24,25)/b23-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPAROWSLDJBN-LIMNOBDPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=NNC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=N/NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(quinoxalin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)